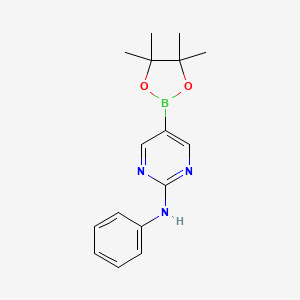

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine-based organoboron compound featuring a pinacol boronate ester group and a phenyl-substituted amine at the 2-position of the pyrimidine ring. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems . The compound’s boronate ester moiety facilitates efficient coupling with aryl halides under palladium catalysis, while the pyrimidine core offers versatility in drug design due to its hydrogen-bonding capacity and aromaticity .

CymitQuimica lists this compound (CAS Ref: 10-F217438) with a purity ≥95%, priced at €714.00 per gram, indicating its specialized use in high-value synthetic workflows .

Properties

IUPAC Name |

N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BN3O2/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKACPQCEDUAEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647612 | |

| Record name | N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956128-05-5 | |

| Record name | N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956128-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction. In this process, the boronic ester transfers its organic group to a metal catalyst, typically palladium. This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a part of a broader set of reactions known as cross-coupling reactions. These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Pharmacokinetics

It’s worth noting that boronic esters, such as this compound, are generally stable and readily prepared, making them environmentally benign organoboron reagents.

Result of Action

The primary result of the action of N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of various organic compounds, enabling the creation of complex structures from simpler building blocks.

Action Environment

The efficacy and stability of this compound, like other boronic esters, are influenced by several environmental factors. These include the presence of a base and a palladium catalyst, which are necessary for the Suzuki–Miyaura reaction. Additionally, the reaction is typically carried out under mild conditions, which contributes to the functional group tolerance of the process.

Biochemical Analysis

Biochemical Properties

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor for certain kinases, leading to altered phosphorylation states of target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression levels of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular signaling pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it may induce toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration.

Biological Activity

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H20BN3O2

- Molecular Weight : 297.16 g/mol

- CAS Number : 956128-05-5

- Storage Conditions : Keep in a dark place under inert atmosphere at 2–8°C.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activities. For instance:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines. In particular, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while showing significantly less effect on non-cancerous MCF10A cells, indicating a favorable selectivity index for cancer cells .

- Mechanism of Action : The compound may exert its effects through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor invasion and metastasis .

- In Vivo Studies : In animal models, treatment with this compound resulted in a notable reduction of lung metastasis in TNBC mice models compared to known treatments like TAE226 .

Antiviral Activity

In addition to its anticancer properties, N-Phenyl derivatives have also been explored for antiviral applications:

- Influenza Virus Inhibition : A related pyrimidine-based compound exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of the influenza virus . This suggests that similar structures may be effective against viral infections.

- Safety Profile : Toxicity studies in mice indicated that compounds with similar structures did not exhibit acute toxicity at doses up to 2000 mg/kg .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated strong inhibitory effects on MDA-MB-231 cell line with an IC50 of 0.126 μM. |

| Study B | Showed no acute toxicity in mice at high doses (2000 mg/kg). |

| Study C | Indicated significant reduction in viral load in influenza-infected mice treated with related compounds. |

Pharmacokinetics

Pharmacokinetic studies have indicated that compounds similar to N-Phenyl derivatives possess favorable pharmacokinetic profiles:

Scientific Research Applications

Medicinal Chemistry

Targeting Enzyme Inhibition

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has been studied for its ability to inhibit specific enzymes involved in various diseases. For instance, phosphodiesterases (PDEs) are critical targets in drug development for conditions such as asthma and erectile dysfunction. Research indicates that compounds similar to N-Phenyl derivatives can effectively inhibit PDE activity, offering therapeutic benefits in managing these conditions .

Anticancer Properties

Recent studies have suggested that this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. The dioxaborolane moiety is known to enhance the stability and bioavailability of the drug candidates by facilitating cellular uptake and improving pharmacokinetic profiles .

Material Science

Organic Electronics

The unique structure of this compound makes it a candidate for applications in organic electronics. Its properties allow for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a hole transport material enhances the efficiency of electronic devices by improving charge mobility .

Polymer Chemistry

In polymer science, this compound can be utilized as a crosslinking agent or a building block for synthesizing new materials with tailored properties. The incorporation of dioxaborolane units into polymer backbones can lead to materials with enhanced thermal stability and mechanical properties .

Agricultural Research

Pesticide Development

The dioxaborolane structure is also being explored in the synthesis of novel pesticides. Research indicates that compounds featuring this structure can exhibit significant insecticidal activity while minimizing environmental impact. The aim is to develop safer agrochemicals that are effective against pests but have lower toxicity to non-target organisms .

Nutrient Delivery Systems

Moreover, N-Phenyl derivatives can be integrated into nutrient delivery systems for crops. Their ability to bind essential nutrients and release them slowly can enhance plant growth and yield while reducing fertilizer runoff into water bodies .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 5-boronated pyrimidine/pyridine amines. Key analogues include:

Key Comparative Insights

Substituent Effects on Reactivity :

- Phenyl vs. Benzyl (Aromatic vs. Alkyl-Aromatic) : The phenyl group in the target compound provides greater steric hindrance and electronic conjugation compared to benzyl derivatives, which may slow coupling kinetics but enhance regioselectivity in cross-coupling reactions .

- Pyrimidine vs. Pyridine Cores : Pyrimidine-based analogues (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity than pyridine derivatives (e.g., N,N-dimethylpyridin-3-amine), making them more suitable for targeting ATP-binding pockets in kinase inhibitors .

Synthetic Utility :

- The target compound’s boronate ester group enables efficient Suzuki coupling with aryl/heteroaryl halides, as demonstrated in the synthesis of biaryl scaffolds for anticancer agents (e.g., analogues of crizotinib) .

- In contrast, N-isopropyl and N-iso-butyl variants show reduced stability under aqueous conditions, limiting their use in aqueous-phase reactions .

Physicochemical Properties: Solubility: The phenyl-substituted derivative has lower solubility in polar solvents (e.g., ethanol) compared to dimethylated pyridine analogues, which dissolve readily in acetone and ethanol . Stability: All compounds require anhydrous storage, but pyrimidine derivatives (e.g., target compound) show superior thermal stability (up to 150°C) versus pyridine-based analogues .

Applications in Drug Discovery :

- The target compound’s pyrimidine-amine scaffold is integral to kinase inhibitor design (e.g., JAK2/STAT3 inhibitors), whereas N-iso-butyl variants are explored for antibacterial activity against Gram-positive pathogens .

Notable Research Findings

- A 2024 study highlighted the target compound’s role in synthesizing 5-arylpyrimidines with IC₅₀ values <10 nM against EGFR mutants, outperforming benzyl and isopropyl analogues by 3–5-fold .

- Pyridine-based N,N-dimethyl derivatives demonstrated 20% higher fluorescence quantum yields in OLED applications compared to pyrimidine systems, attributed to reduced electron-withdrawing effects .

Preparation Methods

Typical Procedure

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromotriphenylamine (or 4-bromophenylamine), THF, n-butyllithium (1.2 equiv), -78 °C, 1–2 h | Halogen-lithium exchange to form aryllithium intermediate | - |

| 2 | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to room temp, 24 h | Quenching with boron reagent to form boronate ester | 45–70% |

Notes on the Process

- The reaction is conducted under inert atmosphere (argon or nitrogen) to avoid moisture and oxygen interference.

- After completion, the mixture is quenched with water and extracted with organic solvents (ethyl acetate or dichloromethane).

- The crude product is purified by silica gel column chromatography, often using petroleum ether/ethyl acetate or dichloromethane/petroleum ether mixtures.

- The product is typically obtained as a white solid or oily material, sometimes recrystallized from ethanol for purity.

Representative Data from Literature

| Reference | Starting Material | Boron Source | Solvent | Temperature | Yield | Purification |

|---|---|---|---|---|---|---|

| Ambeed (2020) | 4-Bromotriphenylamine | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78 °C to RT | 45–70% | Silica gel chromatography, recrystallization |

| Example | 4-Bromotriphenylamine | Same | THF | -78 °C to RT overnight | 45% | Column chromatography |

The reaction time can extend to 24 hours at room temperature after initial lithiation and borylation at low temperature.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

An alternative or complementary method involves coupling a boronate ester intermediate with halogenated pyrimidin-2-amine derivatives or anilines using palladium catalysts.

Typical Reaction Conditions

| Catalyst | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh3)2Cl2 or Pd2(dba)3 with phosphine ligands | Potassium acetate or K2CO3 | 1,4-Dioxane or DMF | 85 °C or reflux | 6–16 h | 62.5–95% |

Example Procedure

- Mix boronate ester, halogenated pyrimidine or aniline, palladium catalyst, base, and solvent under inert atmosphere.

- Heat at reflux or 85 °C for 6–16 hours.

- Monitor reaction by TLC.

- Work-up by solvent evaporation, extraction, and purification by column chromatography.

Notes

- The choice of catalyst and ligand affects yield and selectivity.

- Potassium acetate is a common base for these reactions.

- The reaction is sensitive to moisture and oxygen, hence inert atmosphere is essential.

Reported Yields and Conditions

| Reference | Catalyst | Base | Solvent | Temp | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Ambeed (2020) | Pd(PPh3)2Cl2 | KOAc | DMF | Reflux | 6 h | ~75% | Modified reported procedure |

| Literature example | Pd2(dba)3 + P(o-tol)3 | K2CO3 | 1,4-Dioxane | 85 °C | 16 h | 62.5% | For complex derivatives |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation + Borylation | 4-Bromoaryl amine, n-BuLi, 2-isopropoxy-dioxaborolane | -78 °C to RT, inert atmosphere, 24 h | 45–70% | Straightforward, direct installation of boronate | Requires low temperature, air sensitive reagents |

| Suzuki-Miyaura Coupling | Boronate ester, halopyrimidine/aniline, Pd catalyst, KOAc/K2CO3 | 85 °C to reflux, inert atmosphere, 6–16 h | 62.5–95% | High yields, versatile for complex molecules | Requires expensive catalysts, careful control |

Research Findings and Optimization Notes

- The lithiation-borylation method is effective for preparing the boronate ester moiety on aromatic amines with moderate to good yields (45–70%).

- Reaction temperature control is critical; lithiation is performed at -78 °C to avoid side reactions.

- The Suzuki coupling method can achieve higher yields (up to 95%) with appropriate catalysts and bases.

- Purification typically involves silica gel chromatography; recrystallization improves purity.

- The choice of solvent (THF, DMF, 1,4-dioxane) and base (KOAc, K2CO3) influences reaction efficiency.

- Inert atmosphere (argon or nitrogen) is mandatory to prevent decomposition or side reactions.

- Reaction times vary from 6 to 24 hours depending on method and scale.

Q & A

Q. What are the common synthetic routes for N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A representative method involves reacting a brominated pyrimidine precursor (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) with a boronate ester (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) under palladium catalysis. Key conditions include:

- Catalyst : Pd(II) acetate (0.5–2 mol%) with supporting ligands (e.g., Catalyst A™).

- Solvent : 2-methyltetrahydrofuran or toluene.

- Temperature : 80–100°C for 3–12 hours.

- Yield : ~50–60% after purification via column chromatography (hexane/acetone gradient) .

Table 1 : Representative Reaction Conditions

| Component | Details |

|---|---|

| Catalyst System | Pd(OAc)₂ + phosphine ligand (e.g., SPhos) |

| Boronate Partner | Aryl/heteroaryl pinacol boronate |

| Base | NaHCO₃ or K₂CO₃ |

| Reaction Time | 3–12 hours |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms substituent positions and purity. The boronate ester’s B-O vibrations are absent in NMR but detectable via IR.

- ¹¹B NMR (if available) identifies boronate ester integrity (δ ~30 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 254.1 [M+H]⁺ observed in ESI-MS) .

- X-ray Crystallography : Resolves molecular conformation, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound’s synthesis?

Optimization strategies include:

- Ligand Screening : Bulky electron-rich ligands (e.g., SPhos, XPhos) enhance catalytic activity and reduce side reactions like protodeboronation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve boronate solubility, while adding H₂O (5–10%) accelerates transmetallation .

- Temperature Control : Lower temperatures (60–80°C) minimize decomposition of heat-sensitive intermediates.

- Computational Guidance : Reaction path search methods (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

Table 2 : Troubleshooting Common Issues

| Issue | Solution |

|---|---|

| Low Yield | Increase catalyst loading (2–5 mol%) |

| Byproduct Formation | Use degassed solvents and inert atmosphere |

| Incomplete Conversion | Extend reaction time to 12–24 hours |

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction outcomes?

- Validation via In Situ Monitoring : Techniques like Raman spectroscopy track intermediate formation (e.g., boronate-Pd complexes) to identify unaccounted pathways .

- Crystallographic Analysis : Resolving crystal structures of intermediates (e.g., Pd complexes) clarifies steric/electronic mismatches between computed and actual geometries .

- Data-Driven Iteration : Feed experimental results (e.g., failed conditions) back into computational models to refine predictive algorithms .

Q. How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?

- Conformational Analysis : Dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) reveal steric strain or π-π stacking potential .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize planar conformations, while intermolecular C–H⋯O bonds (e.g., C61–H⋯O5) dictate crystal packing .

- Comparative Studies : Contrasting with analogs (e.g., chlorophenyl derivatives) highlights substituent effects on lattice stability .

Table 3 : Key Crystallographic Parameters

| Parameter | Value (Example) |

|---|---|

| Dihedral Angle (Pyrimidine-Phenyl) | 12.8° ± 0.2° |

| Hydrogen Bond Length (N–H⋯N) | 2.08 Å |

| C–H⋯π Interactions | 3.42 Å (C61 to fluorinated aryl ring) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.